Product packaging for Sodium phosphate dibasic heptahydrate(Cat. No.:CAS No. 7782-85-6)

Sodium phosphate dibasic heptahydrate

Cat. No.: B1312270
CAS No.: 7782-85-6
M. Wt: 268.07 g/mol
InChI Key: PYLIXCKOHOHGKQ-UHFFFAOYSA-L
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Description

Sodium phosphate dibasic heptahydrate (Disodium hydrogen phosphate heptahydrate, CAS 7782-85-6) is an inorganic compound with the formula Na2HPO4·7H2O and a molecular weight of 268.07 g/mol. It is supplied as a white, crystalline solid and is a cornerstone reagent in scientific research due to its high buffering capacity. This compound is essential for preparing biological buffers, such as phosphate-buffered saline (PBS), which are critical for maintaining pH stability in a wide range of laboratory experiments, including enzyme assays, cell culture, and nucleic acid hybridization. Beyond buffering, it plays a key role in the purification and crystallization of biological macromolecules; its capacity to form complexes aids in protein isolation, while its presence in solutions facilitates the growth of high-quality protein crystals for X-ray crystallography. In pharmaceutical research, it is employed in the formulation of intravenous solutions and oral laxatives, where it helps maintain osmotic balance and pH. The mechanism of action for its laxative effect is based on its osmotic activity, drawing water into the lumen of the intestine to promote peristalsis and evacuation. Additional research applications include its use in fertilizer production as a phosphorus source, as a food additive for texture and stability, and in water treatment processes to prevent scale formation. This product is of high purity, typically ≥98%, and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H15Na2O11P B1312270 Sodium phosphate dibasic heptahydrate CAS No. 7782-85-6

Properties

IUPAC Name

disodium;hydrogen phosphate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLIXCKOHOHGKQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H15Na2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7632-05-5 (Parent)
Record name Sodium phosphate, dibasic, heptahydrate
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DSSTOX Substance ID

DTXSID10872533
Record name Sodium monohydrogen phosphate heptahydrate (2:1:7)
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Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]
Record name Disodium phosphate heptahydrate
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CAS No.

7782-85-6
Record name Sodium phosphate, dibasic, heptahydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium monohydrogen phosphate heptahydrate (2:1:7)
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Record name SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Crystallographic Investigations and Hydration State Dynamics

Polymorphism and Diverse Hydration States of Sodium Phosphate (B84403) Salts

Disodium (B8443419) phosphate is known to exist in several hydrated forms, with the number of water molecules of crystallization varying. wikipedia.org These include the anhydrous salt (Na₂HPO₄), as well as hydrates with 2, 7, 8, and 12 water molecules. wikipedia.org The heptahydrate form consists of colorless crystals or a white granular or caked salt. chemicalbook.com It is known to effloresce, or lose its water of crystallization, in warm, dry air. chemicalbook.com

Crystallization Kinetics and Growth Mechanisms of Hydrated Forms

The formation and transformation of sodium phosphate hydrates are governed by principles of crystallization kinetics, which are influenced by various thermodynamic and kinetic factors.

Influence of Supersaturation and Temperature on Crystal Morphology

Supersaturation is a key driving force for both the nucleation and growth of crystals from a solution. mt.com In general, at low supersaturation levels, crystal growth tends to dominate over nucleation, leading to the formation of larger crystals. mt.com Conversely, at high supersaturation, nucleation is favored, resulting in a larger number of smaller crystals. mt.com

While specific studies on the influence of supersaturation on the crystal morphology of sodium phosphate dibasic heptahydrate are limited, research on the closely related dodecahydrate (Na₂HPO₄·12H₂O) provides valuable insights. The growth rate of the dodecahydrate has been observed to increase with the degree of supercooling. acs.org At lower levels of supercooling, the crystals tend to grow as single crystals, whereas at higher degrees of supercooling, a transition to dendritic or tree-like crystal growth is observed. acs.org Temperature also plays a critical role in determining the final morphology of phosphate coatings, with different temperatures leading to variations in crystal size and density.

Transformation Pathways Between Different Hydrate (B1144303) Forms (e.g., Heptahydrate, Dodecahydrate)

The various hydrated forms of disodium phosphate can transform from one to another depending on conditions such as temperature. The heptahydrate is a stable form at temperatures above the melting point of the dodecahydrate. acs.org The transformation between the dodecahydrate and the heptahydrate is a key transition in the sodium phosphate-water system. Disodium phosphate heptahydrate is typically recovered at temperatures above approximately 20 to 25 degrees Celsius, while the dodecahydrate form is obtained at temperatures below this range.

DSC (Differential Scanning Calorimetry) studies on the dodecahydrate show endothermic peaks that correspond to the transitions between different hydrated states. For instance, the transition from the dodecahydrate to the heptahydrate, and subsequently to the dihydrate, can be observed through thermal analysis.

Advanced Structural Elucidation Techniques for Hydrated Sodium Phosphates

To fully understand the structure of hydrated salts like this compound, a variety of advanced analytical techniques are employed. While X-ray diffraction is a primary tool for determining crystal structures, neutron diffraction offers a significant advantage in locating the positions of hydrogen atoms within the crystal lattice. nih.goviucr.org This is particularly important for hydrated compounds, as it allows for a detailed analysis of the water molecule orientation and the hydrogen bonding network. nih.goviucr.org

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy can also provide valuable information about the vibrational modes of the water molecules and the phosphate ions within the crystal, offering insights into the local chemical environment.

Theoretical Modeling of Hydration Shells and Intermolecular Interactions within Crystalline Lattices

Computational methods provide a powerful approach to complement experimental studies of hydrated crystals. Molecular dynamics (MD) simulations can be used to model the behavior of water molecules and ions within the crystal lattice and to study dynamic processes such as dehydration. nih.gov These simulations can help in understanding the structural changes that occur as water is removed from a hydrate and can identify intermediate phases that may not be easily observed experimentally. nih.gov

Ab initio calculations, which are based on the principles of quantum mechanics, can provide a fundamental understanding of the intermolecular interactions within the crystal. acs.org These calculations can be used to determine the energetics of hydrogen bonding and the coordination of water molecules around the sodium and phosphate ions, providing a detailed picture of the forces that hold the crystal structure together.

Aqueous Solution Chemistry and Advanced Buffering Systems

Fundamental Principles of Phosphate (B84403) Buffer Systems for pH Regulation

The utility of sodium phosphate dibasic heptahydrate as a buffering agent is rooted in the dissociation behavior of its parent acid, phosphoric acid (H₃PO₄). A buffer's ability to resist pH changes relies on the presence of a weak acid and its conjugate base in equilibrium.

Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step has a corresponding acid dissociation constant (Kₐ) and its logarithmic equivalent, pKₐ. The equilibria are as follows:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKₐ₁ = 2.12) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKₐ₂ = 7.21) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKₐ₃ = 12.44) brainly.com

When this compound is dissolved in water, it releases the dibasic hydrogen phosphate ion (HPO₄²⁻). To create a buffer, a proton donor, typically the monobasic dihydrogen phosphate ion (H₂PO₄⁻), is also required. researchgate.netaskfilo.com This establishes the second equilibrium (H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻), which is the most relevant for biological applications due to its pKₐ value being close to physiological pH. brainly.comaskfilo.com

The buffering action involves proton transfer to neutralize added acids or bases. If a strong acid is introduced, the conjugate base (HPO₄²⁻) accepts a proton to form the weak acid (H₂PO₄⁻). researchgate.netaskfilo.com Conversely, if a strong base is added, the weak acid (H₂PO₄⁻) donates a proton to neutralize the hydroxide (B78521) ions, forming water and the conjugate base (HPO₄²⁻). researchgate.net This mechanism is described by the following reactions:

Neutralization of acid: H⁺ + HPO₄²⁻ → H₂PO₄⁻ researchgate.net

Neutralization of base: OH⁻ + H₂PO₄⁻ → H₂O + HPO₄²⁻ researchgate.net

In more complex biochemical reactions, such as proton-coupled electron transfer (PCET), the phosphate buffer species HPO₄²⁻ can act as a direct proton acceptor, facilitating the reaction mechanism. byjus.com Its negative charge makes it a more favorable proton acceptor than water in certain systems. byjus.com

Table 1: Stepwise Dissociation of Phosphoric Acid
Equilibrium StepAcidConjugate BasepKₐ Value (at 25°C)
First DissociationH₃PO₄H₂PO₄⁻2.12
Second DissociationH₂PO₄⁻HPO₄²⁻7.21
Third DissociationHPO₄²⁻PO₄³⁻12.44

The effectiveness of a buffer, known as its buffering capacity, is highest when the pH of the solution is equal to the pKₐ of the weak acid. researchgate.net At this point, the concentrations of the weak acid and its conjugate base are equal. brainly.com The useful buffering range for any buffer system is generally considered to be ±1 pH unit from its pKₐ. brainly.com

For the phosphate buffer system based on the H₂PO₄⁻/HPO₄²⁻ conjugate pair, the pKₐ₂ of 7.21 makes it an excellent buffer for applications requiring a stable pH in the physiological range of 6.2 to 8.2. brainly.comaskfilo.comresearchgate.net This is why it is extensively used in cell culture and molecular biology, where maintaining a pH around 7.4 is often crucial. collegedunia.comwikipedia.org

The Henderson-Hasselbalch equation is used to calculate the pH of a buffer solution and to determine the required ratio of the conjugate base to the weak acid to achieve a specific pH. brainly.comdoubtnut.com

The equation is: pH = pKₐ + log ( [A⁻] / [HA] )

Where:

pH is the desired pH of the buffer.

pKₐ is the acid dissociation constant of the weak acid.

[A⁻] is the molar concentration of the conjugate base (e.g., HPO₄²⁻).

[HA] is the molar concentration of the weak acid (e.g., H₂PO₄⁻).

By adjusting the relative amounts of sodium phosphate dibasic (the source of HPO₄²⁻) and sodium phosphate monobasic (the source of H₂PO₄⁻), a buffer with a precise pH within the effective range can be formulated. doubtnut.com

Optimization of Buffer Formulations for Specific Research Applications

The basic phosphate buffer system can be modified and optimized by adding other components to suit the specific requirements of different experimental procedures.

Phosphate-Buffered Saline (PBS) is one of the most widely used isotonic buffer solutions in biological research. brainly.comchegg.com Its primary function is to maintain a constant pH while also providing an osmotic balance that matches the environment of the human body. collegedunia.comdoubtnut.com This prevents cells from rupturing or shrinking due to osmotic stress. tuwien.ac.at

A standard 1X PBS solution typically contains sodium phosphate dibasic, sodium chloride, potassium chloride, and potassium phosphate monobasic. chemicalforums.com The sodium and potassium chlorides are responsible for the solution's osmolarity, while the phosphate components provide the buffering capacity around a pH of 7.4. researchgate.netvedantu.com

Several variants of PBS have been developed for specific applications. A notable example is Dulbecco's Phosphate-Buffered Saline (DPBS). DPBS is a formulation tailored specifically for cell culture applications. brainly.comtuwien.ac.at While its core components are similar to standard PBS, some DPBS formulations may also include calcium and magnesium, which are important for cell adhesion and other physiological processes. collegedunia.combrainly.com Other formulations may specifically omit these divalent cations, as they can cause precipitation in certain applications. collegedunia.com

Table 2: Example Compositions of 1X PBS Formulations
ComponentStandard PBS chemicalforums.comDPBS (with Ca & Mg)
NaCl (Sodium Chloride)137 mM137 mM
KCl (Potassium Chloride)2.7 mM2.7 mM
Na₂HPO₄ (Sodium Phosphate Dibasic)10 mM8.1 mM
KH₂PO₄ (Potassium Phosphate Monobasic)1.8 mM1.5 mM
CaCl₂ (Calcium Chloride)-0.9 mM
MgCl₂ (Magnesium Chloride)-0.5 mM
Typical pH 7.4 7.2 - 7.5

Sodium phosphate buffers are essential in customizing media for enzymatic reactions and cell culture. gbiosciences.compsu.edu The stability and activity of many enzymes are highly dependent on pH, and phosphate buffers can be formulated to provide the optimal pH for a specific enzyme assay. brainly.com The concentration of the buffer is also critical; it must be high enough to maintain the pH but not so high that it inhibits enzymatic activity. doubtnut.com

In cell culture, beyond its role in PBS, sodium phosphate dibasic acts as a buffering agent and a source of essential phosphate for cellular processes like energy metabolism and DNA synthesis. gbiosciences.compsu.edu Custom buffer formulations are often required to support the growth of specific cell lines or to prevent pH shifts caused by cellular metabolism, which typically produces acidic byproducts. tuwien.ac.at The preparation of these buffers involves calculating the precise amounts of the monobasic and dibasic forms needed to achieve the desired pH and molarity. brainly.com

Table 3: Example Recipe for a 0.1 M Sodium Phosphate Buffer (pH 7.4)
ComponentStock SolutionVolume for 100 mL Buffer
Sodium Phosphate Monobasic (NaH₂PO₄)0.2 M19.0 mL
Sodium Phosphate Dibasic (Na₂HPO₄)0.2 M81.0 mL
Final Volume-100 mL

Note: The exact volumes can be calculated using the Henderson-Hasselbalch equation and may require minor adjustment with a pH meter.

Ionic Strength Effects and Colligative Properties of Sodium Phosphate Solutions

The total concentration and charge of all ionic species in a solution define its ionic strength. In phosphate buffers, the ionic strength is a critical parameter that can influence biochemical reactions and cellular stability. It is calculated using the formula:

I = ½ * Σ(cᵢzᵢ²)

Where:

cᵢ is the molar concentration of an individual ion.

zᵢ is the charge of that ion. chegg.com

The ionic strength of a phosphate buffer is dependent on the pH because the pH determines the relative concentrations of the differently charged phosphate ions (H₂PO₄⁻ and HPO₄²⁻). chegg.com For example, at a higher pH, the concentration of the doubly charged HPO₄²⁻ ion increases, leading to a higher ionic strength compared to a buffer of the same molarity at a lower pH. collegedunia.comchegg.com This ionic strength can affect the pKₐ values of the buffer itself; pKₐ values generally decrease as ionic strength increases. brainly.comdoubtnut.com

Colligative properties are properties of solutions that depend on the ratio of the number of solute particles to the number of solvent molecules. For sodium phosphate solutions, these include osmotic pressure, boiling point elevation, and freezing point depression. Because sodium phosphate dibasic is an electrolyte that dissociates into multiple ions (2 Na⁺ and 1 HPO₄²⁻), its effect on colligative properties is magnified. This is quantified by the van't Hoff factor (i), which represents the number of particles the solute generates in solution. For sodium phosphate dibasic (Na₂HPO₄), the theoretical van't Hoff factor is 3, while for sodium phosphate (Na₃PO₄), it is 4.

These properties are crucial in biological applications. The osmotic pressure of a buffer must be controlled to prevent damage to cells. brainly.com For instance, PBS is formulated to be isotonic, meaning it has the same osmotic pressure as physiological fluids. doubtnut.com The freezing point depression is relevant in cryopreservation, where the concentration of solutes like phosphates can affect the freezing characteristics of biological samples. brainly.com

Thermodynamic Studies and Solution Behavior

Calorimetric Determination of Enthalpies of Dissolution and Formation for Crystal Hydrates

Calorimetry is a key technique for measuring the heat changes that accompany chemical reactions, phase transitions, or dissolution processes. These measurements provide crucial data for determining the standard enthalpies of formation (ΔH°f) and dissolution (ΔH°sol) of hydrated salts like disodium (B8443419) hydrogen phosphate (B84403) heptahydrate.

While specific calorimetric data for the heptahydrate (Na₂HPO₄·7H₂O) is not abundant in readily available literature, studies on related hydrates and the anhydrous form provide insight into the thermochemistry of the sodium phosphate system. For instance, the standard heat of formation for anhydrous disodium phosphate (Na₂HPO₄) has been determined through solution calorimetry to be -419.4 ± 0.5 kcal/mole⁻¹ rsc.org. Similarly, the standard enthalpy of formation for disodium hydrogen phosphate hexahydrate (Na₂HPO₄·6H₂O) has been determined as -3516.5 kJ·mol⁻¹ . These values are essential for constructing thermochemical cycles to estimate the properties of the heptahydrate.

The enthalpy of dissolution is the heat change observed when a substance dissolves in a solvent. This value can be measured directly using a calorimeter. For sodium phosphate compounds, these measurements are often carried out in acidic solutions or pure water to establish thermochemical cycles for calculating the enthalpy of formation researchgate.net. The process involves precise measurements of temperature changes upon dissolution, from which the heat absorbed or released can be calculated u-szeged.hu.

Table 1: Reported Enthalpies of Formation for Related Sodium Phosphate Compounds

CompoundFormulaStandard Enthalpy of Formation (ΔH°f)
Sodium Phosphate Dibasic (anhydrous)Na₂HPO₄-419.4 ± 0.5 kcal/mole⁻¹ rsc.org
Disodium Hydrogen Phosphate HexahydrateNa₂HPO₄·6H₂O-3516.5 kJ·mol⁻¹

Apparent Molar Volumes and Isentropic Compressibility in Binary and Mixed-Solvent Systems

The study of apparent molar volumes and isentropic compressibility provides valuable information about solute-solvent and solute-solute interactions. These properties are particularly sensitive to the structural changes of the solvent around the ions.

Research has been conducted on the apparent molar volumes of aqueous solutions of disodium phosphate (Na₂HPO₄) at elevated temperatures (473 K to 570 K) and a pressure of 15 MPa researchgate.net. In such studies, the Pitzer ion-interaction model is often used to extrapolate the apparent molar volumes to infinite dilution to obtain standard partial molar volumes (V°) researchgate.net. These investigations have revealed that for disodium phosphate, there are significant contributions from the formation of an ion pair, likely NaHPO₄⁻(aq) researchgate.net.

Further studies have examined the apparent molar volume and isentropic compressibility of disodium hydrogen phosphate in mixed-solvent systems, such as 1-propanol (B7761284) and water mixtures, at temperatures ranging from 283.15 K to 303.15 K researchgate.net. Key findings from this research include:

A positive transfer volume of disodium hydrogen phosphate when moving from an aqueous solution to a more concentrated 1-propanol solution.

The apparent molar isentropic compression is negative and increases with higher concentrations of 1-propanol and with rising temperature researchgate.net.

The negative values for apparent molar isentropic compression suggest that the water molecules solvating the disodium hydrogen phosphate are less compressible than the water molecules in the bulk solution researchgate.net.

Table 2: Summary of Findings on Volumetric and Compressibility Properties

PropertySystemKey ObservationReference
Apparent Molar VolumeNa₂HPO₄ in Water (elevated T)Evidence of significant ion pair (NaHPO₄⁻) contribution. researchgate.net
Transfer VolumeNa₂HPO₄ from water to aq. 1-propanolPositive transfer volume observed. researchgate.net
Apparent Molar Isentropic CompressionNa₂HPO₄ in aq. 1-propanolNegative values, increasing with propanol (B110389) concentration and temperature. researchgate.net

Phase Equilibria and Solubility Investigations under Varying Conditions

The phase equilibrium and solubility of sodium phosphate dibasic heptahydrate are critical for its application in various fields, including the formation of aqueous two-phase systems (ATPS) used in biotechnology for separating biomolecules.

The solubility of disodium phosphate heptahydrate in water is 11.8 g per 100 ml at 25 °C wikipedia.org. The solid heptahydrate is known to effloresce, meaning it loses its water of crystallization in warm, dry air chemicalbook.com. At 48 °C, it undergoes melting with the elimination of its water of crystallization sigmaaldrich.com.

Studies have investigated the liquid-liquid equilibrium (LLE) of ATPS containing a polymer (like polyethylene (B3416737) glycol or polyvinylpyrrolidone) and a sodium phosphate salt researchgate.netresearchgate.net. For systems with polyvinylpyrrolidone (B124986) and disodium hydrogen phosphate, it was found that an increase in temperature caused an expansion of the one-phase area in the polymer-rich region, while the two-phase area expanded in the salt-rich region researchgate.net. These studies are crucial for designing and optimizing separation processes.

The phase behavior is influenced by factors such as temperature and the molecular weight of the polymer. Understanding these relationships allows for the precise control of phase separation researchgate.netresearchgate.net.

Table 3: Solubility and Phase Transition Data

PropertyConditionValue/Observation
Solubility in Water25 °C11.8 g / 100 ml wikipedia.org
Melting Point-48 °C (with loss of water of crystallization) sigmaaldrich.com
Phase BehaviorIn Polyvinylpyrrolidone ATPSTemperature increase expands one-phase region (polymer-rich) and two-phase region (salt-rich). researchgate.net

Computational Thermodynamics for Predicting Sodium Phosphate System Behavior

Computational thermodynamics is a powerful tool for modeling and predicting the behavior of complex chemical systems, including those containing sodium phosphates. Methods like the Calculation of Phase Diagrams (CALPHAD) are used to develop thermodynamic databases that can predict phase equilibria and thermodynamic properties nih.govresearchgate.net.

For aqueous electrolyte solutions like sodium phosphate, the Pitzer formalism is a widely used thermodynamic model researchgate.net. This approach uses a set of interaction parameters, derived from experimental data (such as isopiestic and solubility measurements), to model the behavior of ions in concentrated solutions . These models are essential for predicting the properties of high-salinity phosphate solutions relevant to industrial and geological processes.

Thermodynamic modeling has also been applied to understand the formation of corrosion products in industrial systems. For example, models have been developed for the sodium-iron-phosphate-water system to predict the stability and solubility of compounds like sodium iron(III) hydroxy phosphate under hydrothermal conditions researchgate.net. Similarly, thermodynamic assessments of oxide systems, such as P₂O₅-Na₂O, use models to calculate phase diagrams and thermodynamic properties, which show excellent agreement with experimental data nih.gov. These computational approaches reduce the need for extensive experimentation and provide a deeper understanding of the system's behavior under various conditions of temperature, pressure, and composition.

Advanced Synthetic Applications and Material Science Integration

Role in the Synthesis of Bioceramic and Composite Materials

Sodium phosphate (B84403) dibasic heptahydrate is instrumental in the manufacturing of bioceramics, which are vital materials in the medical field for repairing and replacing damaged hard tissues. mpbio.comuns.ac.idscirp.org These materials, including various forms of calcium phosphate, are valued for their biocompatibility and osteoconductivity. conferenceworld.innih.gov

Precipitation from aqueous solutions is a common and effective method for synthesizing hydroxyapatite (B223615) (HAp), the primary mineral component of bone and teeth. conferenceworld.inresearchgate.net In this process, sodium phosphate dibasic heptahydrate often serves as the phosphate source. The reaction kinetics and the composition of the resulting hydroxyapatite are strongly influenced by the concentration and type of sodium phosphate used. nih.gov

When solutions of a calcium salt and a phosphate salt, such as sodium phosphate dibasic, are mixed under controlled pH and temperature, a precipitate of calcium phosphate is formed. conferenceworld.inresearchgate.net This precursor precipitate is then typically aged and calcined at high temperatures to produce well-crystallized, ultra-fine HAp particles. conferenceworld.in Research has shown that using Na₂HPO₄ solutions can accelerate the formation of hydroxyapatite compared to reactions in water alone. nih.gov The mechanism involves the congruent dissolution of precursors like dicalcium phosphate (DCP), which facilitates the subsequent growth of HAp. nih.gov The resulting HAp is often a calcium-deficient form, which closely mimics the composition of biological apatites. researchgate.netnih.gov

Key Parameters in Hydroxyapatite Synthesis via Precipitation
ParameterRole/EffectTypical Conditions
Phosphate SourceProvides phosphate ions for HAp formation. Na₂HPO₄ can accelerate the reaction. nih.govThis compound
Calcium SourceProvides calcium ions for HAp formation.Calcium Nitrate, Calcium Chloride researchgate.netmdpi.com
pHCrucial for precipitating the correct phase of calcium phosphate. HAp is most stable at pH values above 4.2. cuneyttas.comMaintained in the alkaline range (pH 8.7-9.3 for a 5% solution of Na₂HPO₄·7H₂O) sigmaaldrich.com
TemperatureAffects reaction kinetics and crystallinity of the final product.Physiological temperature (37°C) to higher temperatures for calcination (900-1200°C) conferenceworld.inresearchgate.net

In the field of composite materials and drug delivery, sodium phosphate dibasic is used in the functionalization of polymer matrices. A notable example is its use in the creation of chitosan (B1678972) microcapsules. Chitosan, a natural biopolymer, is often cross-linked to form networks that can encapsulate active substances. researchgate.netnih.gov

Recent research has explored the use of a mixed cross-linking solution containing oxalic acid and this compound to produce chitosan microcapsules via an electrospraying technique. researchgate.net In this process, the phosphate and oxalate (B1200264) anions from the cross-linking solution interact electrostatically with the cationic sites of the acidic chitosan solution, leading to the formation of ionically cross-linked microcapsules. researchgate.net This method provides an alternative to more common cross-linkers like tripolyphosphate (TPP). The properties of the resulting microcapsules, including their stability and mechanical strength, are dependent on the cross-linking agents used. researchgate.net The functionalization of these polymer matrices is critical for controlling their application in various fields, including pharmaceuticals and food science. nih.gov

Comparison of Cross-linking Agents for Chitosan Microcapsules
Cross-linking AgentMechanismReported Characteristics of Microcapsules
Tripolyphosphate (TPP)Ionic cross-linking via electrostatic interaction with chitosan cations. researchgate.netCan produce fragile beads with a rough surface and visible pores. researchgate.net
Mixed Oxalic Acid and this compoundIonic cross-linking where anionic sites from the mixture are attracted to cationic sites of chitosan. researchgate.netProduces stable microcapsules. researchgate.net

Utilization in Inorganic Synthesis as a Controlled Precipitating Agent

Beyond bioceramics, this compound is a versatile reagent used as a controlled precipitating agent in various inorganic syntheses. Its ability to provide phosphate ions (HPO₄²⁻) in a solution with a well-buffered pH makes it highly effective for the controlled precipitation of metal phosphates. sigmaaldrich.comscbt.com

The process of precipitation is fundamental to the synthesis of many inorganic materials. By carefully controlling factors such as reactant concentrations, pH, and temperature, the morphology, particle size, and crystallinity of the final product can be tailored. Sodium phosphate dibasic is particularly useful because its solutions have a high buffering capacity, helping to maintain the pH within a specific range during the reaction. scbt.com This control is critical for preventing the formation of undesired phases. For example, in the synthesis of iron phosphate (FePO₄·2H₂O), controlling the pH is crucial to inhibit the hydrolysis of Fe³⁺ ions, which can lead to byproducts. mdpi.comresearchgate.net The use of phosphate sources like disodium (B8443419) phosphate allows for the precise precipitation of the desired inorganic compound with high purity. researchgate.net

Exploration in Electrochemical Systems and Electrolyte Development for Energy Storage

This compound and related sodium phosphate compounds are being explored for their potential in electrochemical systems, particularly in the development of electrolytes for energy storage devices like sodium-ion batteries and in thermal energy storage applications. google.comresearchgate.net An electrolyte is a key component of these systems, facilitating the movement of ions between electrodes. rsc.org

In the context of sodium-ion batteries, which are a promising alternative to lithium-ion batteries due to the abundance of sodium, research is focused on developing stable and efficient non-aqueous liquid electrolytes. rsc.orgnih.gov These electrolytes typically consist of a sodium salt dissolved in a mixture of organic carbonates. While salts like sodium hexafluorophosphate (B91526) (NaPF₆) are common, phosphates are also being investigated as additives or primary components to improve electrolyte stability and performance. rsc.orgmdpi.com The addition of phosphates can influence the formation of the solid electrolyte interphase (SEI), a critical layer that protects the anode from degradation. researchgate.net

Furthermore, salt hydrates like disodium hydrogen phosphate heptahydrate are utilized as phase change materials (PCMs) for thermal energy storage. google.com These materials store and release latent heat during their phase transitions (e.g., solid to liquid). Disodium hydrogen phosphate heptahydrate, along with its dodecahydrate form, has a favorable melting point and enthalpy for room-temperature energy storage applications. google.comresearchgate.net However, challenges such as supercooling and phase segregation are areas of active research to improve their practical application. google.comresearchgate.net

Analytical Methodologies for Chemical Quantification and Characterization

Chromatographic Techniques Employing Sodium Phosphate (B84403) Dibasic Heptahydrate as a Mobile Phase Component

Sodium phosphate dibasic heptahydrate is a crucial component in the preparation of phosphate buffers, which are widely used in liquid chromatography to control the pH of the mobile phase. phenomenex.comfujifilm.com Maintaining a stable pH is critical for achieving reproducible and efficient separations of ionizable compounds, as slight variations can significantly alter retention times and peak shapes. phenomenex.com Phosphate buffers are popular due to their buffering capacity over a wide pH range, ease of preparation, and low UV absorption at short wavelengths. fujifilm.com

High-Performance Liquid Chromatography (HPLC) Method Development for Diverse Analytes

The development of robust High-Performance Liquid Chromatography (HPLC) methods often involves the use of phosphate buffers to achieve optimal separation of a wide array of analytes, including pharmaceuticals, biomolecules, and food additives. researchgate.netbostonbioproducts.comsphinxsai.com The choice of a phosphate buffer is dictated by its ability to maintain a constant pH, which is essential for controlling the ionization state of analytes and, consequently, their retention behavior on the stationary phase. phenomenex.com

For instance, in the analysis of non-steroidal anti-inflammatory drugs (NSAIDs), a mobile phase containing a 0.025 M phosphate buffer at pH 3.0 was successfully used to achieve separation on a C18 column. researchgate.net Similarly, the separation of sweeteners, preservatives, and dyes has been optimized using a mobile phase composed of a phosphate buffer and methanol (B129727), where the pH and composition were critical factors in achieving the desired separation. sphinxsai.com The versatility of phosphate buffers is further highlighted by their use in the analysis of biomolecules like proteins and peptides, where maintaining a specific pH is crucial for their stability and to prevent unwanted interactions with the column. windows.netchromforum.org

The development of an HPLC method for the simultaneous determination of amoxicillin (B794) and potassium clavulanate utilized a phosphate buffer at pH 4.4 mixed with methanol to achieve the optimal analytical conditions. sphinxsai.com The selection of the appropriate pH is a critical step in method development, as it directly influences the charge of the analyte and its interaction with the stationary phase, thereby affecting retention and selectivity. researchgate.netresearchgate.net

Interactive Table: HPLC Method Development Examples

Analyte Class Mobile Phase Composition pH Column Type Reference
Non-Steroidal Anti-Inflammatory Drugs Ethanol and 0.025 M phosphate buffer (70:30 v/v) 3.0 Inertsil C18 researchgate.net
Sweeteners, Preservatives, Dyes Phosphate buffer and methanol (75:25 v/v) 4.5 C18 sphinxsai.com
Amoxicillin and Potassium Clavulanate Phosphate buffer pH 4.4 and methanol (91:9 v/v) 4.4 Shim-pack VP-ODS sphinxsai.com

Optimization of Chromatographic Separation and Detection Parameters

Optimizing chromatographic separation involves the systematic adjustment of various parameters to achieve the best possible resolution, peak shape, and analysis time. When using phosphate buffers, key parameters for optimization include the buffer's pH and concentration, the organic modifier content, the flow rate, and the column temperature. researchgate.netsphinxsai.com

The pH of the mobile phase is arguably one of the most influential factors. researchgate.netresearchgate.net For ionizable compounds, adjusting the pH relative to the analyte's pKa can dramatically alter retention times. phenomenex.com For example, in the separation of food additives, the optimization of the mobile phase pH to 4.5 was crucial for achieving good separation. sphinxsai.com

Buffer concentration also plays a role. While it primarily ensures pH stability, it can also influence hydrophobic interactions, particularly in techniques like Size Exclusion Chromatography (SEC) for protein analysis. windows.net However, in some SEC applications, modulating the phosphate concentration showed minimal impact on retention time and resolution. windows.net

The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phosphate buffer is another critical parameter. sphinxsai.com Altering this ratio changes the polarity of the mobile phase and thus the elution strength. For instance, in the analysis of NSAIDs, the methanol content was a key variable in the experimental design for optimization. researchgate.net

Flow rate and temperature are also adjusted to improve efficiency and reduce analysis time. researchgate.netsphinxsai.com An increase in flow rate generally shortens the analysis time but can lead to a decrease in resolution. Temperature can affect viscosity and analyte solubility, thereby influencing separation. researchgate.net

Interactive Table: Optimization Parameters in HPLC

Parameter Effect on Separation Example Application Reference
pH Alters analyte ionization and retention Separation of sweeteners and preservatives sphinxsai.com
Buffer Concentration Ensures pH stability, can influence hydrophobic interactions Size Exclusion Chromatography of proteins windows.net
Organic Modifier Ratio Adjusts mobile phase polarity and elution strength Analysis of non-steroidal anti-inflammatory drugs researchgate.net
Flow Rate Affects analysis time and resolution Analysis of amoxicillin and clavulanate sphinxsai.com

| Temperature | Influences viscosity and analyte solubility | Optimization of NSAID separation | researchgate.net |

Spectroscopic and Thermal Characterization of Phosphate Species

Spectroscopic and thermal analysis techniques are indispensable for characterizing the structure, composition, and stability of materials like this compound. These methods provide insights into the vibrational modes of molecules, the crystalline structure, and the behavior of the material upon heating.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. pocketdentistry.com For phosphate compounds, these techniques are particularly useful for studying the vibrations of the phosphate group (PO₄³⁻) and the associated water molecules in hydrated forms. acs.orgnih.gov

The vibrational modes of the phosphate ion are sensitive to its environment, including hydration and interactions with cations. acs.orgnih.gov The asymmetric stretching vibration of the (PO₂)⁻ group is a particularly sensitive probe of the local electric fields in aqueous environments. acs.orgnih.gov Studies on dimethyl phosphate (DMP) and other phosphate-containing molecules have shown that the frequency of this vibration is influenced by interactions with water molecules and ions. acs.org

In hydrated phosphate salts, the IR and Raman spectra exhibit distinct bands corresponding to the symmetric and asymmetric stretching and bending modes of the PO₄ group. pocketdentistry.comresearchgate.net The presence of water of hydration introduces additional bands corresponding to the stretching and bending vibrations of H₂O molecules, as well as librational modes. pocketdentistry.comresearchgate.net For instance, in the thermal dehydration of disodium (B8443419) hydrogen phosphate dodecahydrate, thermo-Raman spectroscopy was used to identify the various hydrated forms by observing changes in the Raman spectra in both the H₂O and PO₄³⁻ regions. researchgate.net

Interactive Table: Vibrational Modes of Phosphate Species

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Reference
PO₄³⁻ ν₁ symmetric stretching ~938 - 990 Raman, IR pocketdentistry.comnih.gov
PO₄³⁻ ν₂ bending ~394 - 420 Raman, IR pocketdentistry.com
PO₄³⁻ ν₃ antisymmetric stretching ~1017 - 1174 IR, Raman pocketdentistry.comresearchgate.net
PO₄³⁻ ν₄ bending ~537 - 643 IR, Raman pocketdentistry.comnih.gov
H₂O stretching ~3000 - 3600 IR, Raman nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. For this compound, XRD provides information on the arrangement of sodium ions, hydrogen phosphate ions, and water molecules in the crystal lattice. The crystal structure of Na₂HPO₄·7H₂O is built from discrete (PO₄)³⁻ tetrahedra connected by hydrogen bonds and through electrostatic interactions with Na⁺ cations. researchgate.net

XRD patterns of crystalline materials show a series of sharp peaks at specific diffraction angles, which are characteristic of the crystal structure. researchgate.net These patterns can be used to identify the specific hydrated form of sodium phosphate, as each hydrate (B1144303) has a unique crystal structure and, therefore, a unique XRD pattern. researchgate.net For example, during the thermal dehydration of sodium phosphate hydrates, XRD can be used to identify the resulting anhydrous or lower hydrate phases. researchgate.net

Advanced Elemental Analysis for Trace Impurities and Compositional Verification

The purity and exact composition of this compound are critical for its application in regulated industries, particularly pharmaceuticals. Advanced analytical methodologies are employed to quantify trace elemental impurities and verify the compound's stoichiometry against pharmacopeial standards. These methods ensure that the substance is free from potentially toxic elements and conforms to its chemical formula, Na₂HPO₄·7H₂O.

Modern elemental analysis relies on highly sensitive instrumentation capable of detecting impurities at concentrations as low as parts-per-billion (ppb). The control of elemental impurities is guided by international standards such as the United States Pharmacopeia (USP) General Chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guideline. usp.orgusp.orgintertek.comwestpharma.comwestpharma.com These regulations establish Permitted Daily Exposure (PDE) limits for various elements, which are then used to set concentration limits for individual components of a drug product. jordilabs.comich.org

Key techniques for this level of analysis include:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the predominant technique for quantifying trace and ultra-trace elemental impurities. drawellanalytical.comamsbiopharma.com Its exceptional sensitivity allows for the detection of harmful elements like cadmium, lead, arsenic, and mercury well below the stringent limits required by regulatory bodies. intertek.com The method involves introducing a prepared sample into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification. drawellanalytical.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While also used for trace element detection, ICP-OES is a robust technique for quantifying both minor and major elements. ymerdigital.com It is particularly useful for compositional verification, such as confirming the phosphorus concentration in the compound. researchgate.net In ICP-OES, the atoms in the plasma are excited and emit light at characteristic wavelengths, with the intensity of the light being proportional to the concentration of the element. ymerdigital.com

For accurate analysis, solid samples of this compound typically undergo a digestion process, often using microwave-assisted systems with high-purity acids to dissolve the sample and eliminate the matrix before introduction into the instrument. pcdn.co

Trace Impurity Analysis Findings

Research and quality control data from manufacturers provide detailed findings on the levels of elemental impurities in different grades of this compound. The ICH Q3D guidelines categorize impurities based on their toxicity and likelihood of occurrence in the final drug product. westpharma.comsigmaaldrich.com

Interactive Data Table 1: Specified Limits for Elemental Impurities in this compound (USP Grade) This table presents typical specification limits from commercial suppliers based on USP and ICH Q3D guidelines. Actual values for a specific lot are reported on its Certificate of Analysis.

ElementClass (ICH Q3D)Typical Specification Limit (ppm)
Cadmium (Cd)1< 0.5
Lead (Pb)1< 0.5
Arsenic (As)1< 1 to 16
Mercury (Hg)1< 1 to 3
Cobalt (Co)2A< 5
Vanadium (V)2A< 10
Nickel (Ni)2A< 20
Silver (Ag)2B< 15
Gold (Au)2B< 10
Palladium (Pd)2B< 10
Platinum (Pt)2B< 10
Iridium (Ir)2B< 10
Osmium (Os)2B< 10
Rhodium (Rh)2B< 10
Ruthenium (Ru)2B< 10
Selenium (Se)2B< 15
Chromium (Cr)3< 1100
Copper (Cu)3< 300
Molybdenum (Mo)3< 300
Antimony (Sb)3< 120
Barium (Ba)3< 140
Lithium (Li)3< 55
Tin (Sn)3< 600

Data compiled from representative supplier documentation. The range for Arsenic reflects differing limits across various pharmacopeial monographs and product grades. laballey.comuspbpep.comspectrumchemical.com

Compositional Verification

Beyond impurities, advanced analytical methods verify that the bulk composition of the material is correct. This ensures the compound has the proper ratio of sodium, phosphorus, and water of hydration. The assay of Na₂HPO₄, calculated on a dried basis, is a critical parameter. uspbpep.com

Interactive Data Table 2: Typical Compositional Specifications for this compound (USP Grade)

ParameterSpecification LimitAnalytical Relevance
Assay (as Na₂HPO₄, dried basis)98.0% - 100.5%Confirms the purity and identity of the active phosphate component. laballey.comuspbpep.comsigmaaldrich.com
Loss on Drying43.0% - 50.0%Verifies the correct (heptahydrate) level of water of crystallization. laballey.comuspbpep.com
Insoluble Matter≤ 0.4%Measures the level of extraneous, non-soluble substances. uspbpep.com
Chloride (Cl)≤ 0.06%Limits anionic impurities. laballey.comuspbpep.com
Sulfate (SO₄)≤ 0.2%Limits anionic impurities. uspbpep.com

Detailed Research Methodology

Detailed studies validating analytical methods for pharmaceuticals provide insight into the instrumental conditions required for precise and accurate measurements. The validation of these methods ensures they are suitable for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity. amsbiopharma.comalmacgroup.com

Interactive Data Table 3: Example of ICP-MS Instrumental Parameters for Pharmaceutical Impurity Analysis

ParameterTypical SettingPurpose
RF Power1500 - 1600 WGenerates and sustains the argon plasma.
Plasma Gas Flow14 - 15 L/minForms the main body of the plasma.
Nebulizer Gas Flow0.6 - 1.0 L/minCreates an aerosol from the liquid sample for introduction into the plasma.
Collision/Reaction Cell GasHelium (He) or Hydrogen (H₂)Used in modern ICP-MS to remove polyatomic interferences that can obscure the analyte signal.
Detector ModePulse Counting / AnalogMeasures the ion signal across a wide dynamic range.
Dwell Time10 - 100 msThe time spent measuring the signal for a specific mass-to-charge ratio.

These parameters are illustrative and are optimized for specific instruments, sample matrices, and target analytes as part of method development. almacgroup.comthermofisher.cn

Environmental Geochemistry and Abiotic Interactions of Phosphate Species

Mechanisms of Phosphate (B84403) Adsorption and Desorption on Geochemical Surfaces

Phosphate retention in soils and sediments is largely controlled by adsorption and desorption reactions on the surfaces of minerals. researchgate.net This behavior is a key factor in regulating the concentration of phosphorus in soil solutions and natural waters, thereby affecting its availability to organisms. nih.gov

Adsorption Mechanisms: The primary mechanism for phosphate removal from a solution is its binding to soil components, a process known as adsorption. researchgate.net This interaction is heavily influenced by the mineralogical composition of the soil. mdpi.com Key minerals involved in phosphate adsorption include:

Iron and Aluminum Oxides: Minerals such as goethite, hematite, gibbsite, and amorphous iron and aluminum hydroxides are considered the main targets for phosphate adsorption, especially in acidic to neutral environments. mdpi.comfao.org Phosphate binds to these surfaces primarily through the formation of strong inner-sphere surface complexes, where the phosphate ion directly bonds with the metal ions (Fe or Al) on the mineral surface. researchgate.netmdpi.com This process is less affected by the ionic strength of the solution. mdpi.com

Clay Minerals: The adsorption capacity of clay minerals like kaolinite, montmorillonite, and allophane for phosphate varies, with allophane generally showing a high affinity due to its aluminol functional groups. scirp.orgusask.ca

Carbonate Minerals: In alkaline or calcareous soils, phosphate retention can be dominated by precipitation reactions, forming calcium phosphate minerals like hydroxyapatite (B223615). mdpi.com

The process of adsorption is significantly affected by several environmental factors. An increase in pH generally leads to a decrease in phosphate adsorption on iron and aluminum oxides because hydroxyl ions (OH-) compete with phosphate ions for binding sites. mdpi.comfao.org Conversely, elevated temperatures tend to favor the adsorption process, indicating it is an endothermic and spontaneous reaction. mdpi.com

Desorption Mechanisms: Desorption is the process by which adsorbed phosphate is released from soil particles back into the solution. des.qld.gov.au This process is often not fully reversible, a phenomenon known as hysteresis, meaning that the amount of phosphate desorbed is less than the amount adsorbed. nih.govchemijournal.com The kinetics of desorption are often biphasic, involving an initial rapid release followed by a much slower phase. researchgate.net This suggests that some phosphate is bound more tightly than others. Desorption can be influenced by:

Changes in pH: An increase in pH can promote desorption by increasing the negative charge on mineral surfaces and competition from hydroxyl ions. rsc.org

Presence of Competing Anions: Organic acids can effectively release inorganic phosphate by competing for adsorption sites and in some cases, by dissolving the minerals themselves. chemijournal.com

Surface Coverage: The rate of desorption can be influenced by the amount of phosphate already adsorbed on the surface, with lateral repulsive interactions between adsorbed phosphate groups playing a role. researchgate.net

Table 1: Key Factors Influencing Phosphate Adsorption and Desorption on Geochemical Surfaces
FactorEffect on AdsorptionEffect on DesorptionPrimary Mechanism/Reason
pHDecreases with increasing pH (on Fe/Al oxides). mdpi.comIncreases with increasing pH. rsc.orgCompetition with OH- ions for binding sites; changes in surface charge. mdpi.com
TemperatureIncreases with increasing temperature. mdpi.comVariable, depends on system.Adsorption is often an endothermic process. mdpi.com
MineralogyHigh on Fe/Al oxides (goethite, gibbsite) and certain clays (B1170129) (allophane). mdpi.comscirp.orgLower from minerals with strong binding sites (e.g., goethite). researchgate.netFormation of strong inner-sphere complexes with surface metal ions. mdpi.com
Competing AnionsDecreases in the presence of strongly competing anions (e.g., organic acids). Increases in the presence of competing anions. Competition for available surface binding sites.

Abiotic Transformations and Fate of Phosphate Compounds in Aquatic and Terrestrial Environments

Once introduced into the environment, phosphate compounds are subject to various abiotic transformations that dictate their long-term fate. These processes are part of the broader phosphorus cycle, which involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.org Unlike other major nutrient cycles, the atmosphere plays a negligible role in the transport of phosphorus. berkeley.edu

Terrestrial Environments: In soils, the primary source of phosphorus is the weathering of phosphate-containing rocks, such as apatite. wikipedia.org This is a slow geological process that releases phosphate ions into the soil solution. khanacademy.org The subsequent fate of this dissolved phosphate is governed by several abiotic reactions:

Precipitation and Dissolution: In soil solution, phosphate ions can react with metal ions to form new solid phases. In acidic soils, precipitation with aluminum (Al³⁺) and iron (Fe³⁺) ions can form minerals like variscite and strengite. aces.edu In calcareous soils (pH > 8), precipitation with calcium (Ca²⁺) forms various calcium phosphates. aces.edu These precipitation reactions remove phosphate from the solution, making it less available to plants. Dissolution of these secondary minerals can slowly release phosphate back into the soil solution. aces.edu

Transport: Soluble phosphate compounds can be lost from the soil profile through surface runoff and erosion, particularly in agricultural areas with high fertilizer application. berkeley.edukhanacademy.org This transport mechanism is a primary way phosphorus moves from terrestrial to aquatic ecosystems. Leaching of phosphate to groundwater is generally minimal due to the strong adsorption of phosphate to soil particles. aces.edu

Aquatic Environments: In aquatic systems, the fate of phosphate is similarly controlled by sorption and precipitation.

Sedimentation: Phosphate entering rivers, lakes, and oceans can be adsorbed onto suspended particles (clays, iron oxides) and eventually settle out, becoming part of the sediment. khanacademy.org This process effectively removes phosphorus from the water column.

Chemical Precipitation: In water bodies with high concentrations of calcium, direct precipitation of calcium phosphate minerals can occur, further contributing to the removal of dissolved phosphate.

Geochemical Cycling: Over geological timescales, phosphorus-containing sediments can be buried and form new sedimentary rocks. khanacademy.org Geologic uplift can eventually return these rocks to land, where they are weathered, completing the long-term cycle. khanacademy.org The oceanic residence time for a phosphate ion is estimated to be between 20,000 and 100,000 years. khanacademy.org

The movement and transformation of phosphorus are fundamentally abiotic processes, although biotic uptake and mineralization also play crucial, interconnected roles. nih.govnih.gov However, abiotic reactions like adsorption, desorption, dissolution, and precipitation are the primary determinants of phosphorus mobility and availability in the environment. gatech.edu

Research on Phosphate-Based Remediation Strategies in Contaminated Systems

The strong affinity of phosphate for certain contaminants has led to the development of remediation strategies that utilize phosphate compounds to immobilize hazardous substances, particularly toxic metals, in soil and water. The underlying principle is the transformation of bioavailable contaminants into more stable, insoluble forms. uniroma1.it

Phosphate minerals, especially those in the apatite group, are effective for environmental cleanup because they can form stable compounds with a wide range of cationic contaminants. researchgate.netnih.gov The primary mechanism is precipitation, where the phosphate source dissolves and releases phosphate ions, which then react with dissolved metals to form highly insoluble and stable metal-phosphate minerals. For example, lead (Pb) is effectively immobilized through the formation of pyromorphites (Pb₅(PO₄)₃Cl/OH), which are extremely stable over a wide range of environmental conditions. scirp.org

Different phosphate sources have been evaluated for remediation purposes:

Rock Phosphates: These are mined phosphate materials and are a low-cost option. However, they can contain impurities, including heavy metals like arsenic, cadmium, and chromium, which could potentially cause secondary contamination. researchgate.netnih.gov Their solubility is often low, providing a slow, long-term release of phosphate. researchgate.net

Processed Phosphates: Fertilizers such as triple superphosphate (B1263860) are more soluble but may also contain metal impurities from the manufacturing process. researchgate.net

Biogenic Apatite: Materials like ground fish bones are a source of highly soluble apatite with much lower concentrations of metal impurities compared to mined rock phosphates. researchgate.netnih.gov

Synthetic Materials: Synthetically produced hydroxyapatite (Ca₅(PO₄)₃OH) offers a pure and effective, though potentially more expensive, option for immobilizing metals like lead, cadmium, copper, and zinc. uniroma1.it

Research has also explored combining different phosphate sources to optimize remediation. For instance, a mixture of highly soluble biogenic apatite and less soluble rock phosphate can permit the rapid initial immobilization of contaminants while also providing a slow release of phosphate for continued long-term treatment. researchgate.netnih.gov

Beyond direct precipitation, phosphate-amended materials are also being investigated. Biochar, a charcoal-like substance produced from waste materials, can be enriched with phosphate to significantly enhance its capacity to adsorb and immobilize heavy metals like cadmium, zinc, and lead in contaminated soils. mdpi.com The addition of phosphate to biochar leads to a greater reduction in the bioavailability of these metals compared to unamended biochar. mdpi.com

Table 2: Comparison of Phosphate Sources for Remediation
Phosphate SourcePrimary Advantage(s)Primary Disadvantage(s)Primary Immobilization Mechanism
Rock PhosphateLow cost; provides long-term treatment. researchgate.netLow solubility; may contain heavy metal impurities. researchgate.netDissolution and precipitation.
Processed Phosphate (Fertilizers)Higher solubility for faster reaction. researchgate.netMay contain metal impurities. researchgate.netDissolution and precipitation.
Biogenic Apatite (e.g., fish bone)High solubility; low metal impurity content. researchgate.netnih.govAvailability and cost may be concerns.Dissolution and precipitation.
Synthetic HydroxyapatiteHigh purity and reactivity. uniroma1.itHigher cost compared to natural sources. uniroma1.itDissolution, precipitation, ion exchange. uniroma1.it
Phosphate-Amended BiocharSustainable (uses waste); enhances adsorption capacity. mdpi.comPerformance can vary with feedstock and production conditions. mdpi.comAdsorption and surface precipitation. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways and Derivatization Strategies

Current industrial production of sodium phosphates relies on the reaction of phosphoric acid with a sodium alkali source, such as sodium carbonate or sodium hydroxide (B78521). While effective, future research is geared towards developing more controlled and efficient synthetic pathways.

One promising area of investigation is the advancement of melt crystallization techniques. This method, which involves crystallizing the hydrated salt from a molten state, offers the potential for greater control over crystal size and morphology, which can be crucial for specific applications. google.com Research into melt crystallization of various sodium phosphate (B84403) hydrates, including the heptahydrate form, could lead to processes with improved energy efficiency and reduced waste generation. google.com

Furthermore, the derivatization of inorganic phosphates represents a burgeoning field of study. While much of the current research focuses on organophosphates, the principles could be adapted for inorganic phosphate salts like sodium phosphate dibasic heptahydrate. Strategies may involve the covalent modification of the phosphate anion to introduce new functional groups, thereby creating precursors for advanced materials with tailored properties. This could open up possibilities for its use in targeted delivery systems or as a more active component in catalytic processes.

Integration into Advanced Functional Materials for Niche Applications

The inherent properties of this compound, such as its buffering capacity and ability to provide phosphate ions, make it a candidate for integration into a variety of advanced functional materials for specialized applications.

A significant area of emerging application is in the formulation of hydrogels for controlled drug delivery . Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent materials for biomedical applications. nih.gov Sodium phosphate dibasic can be incorporated into hydrogel formulations, such as those made from chitosan (B1678972) and β-glycerophosphate, to act as a cross-linking agent and to buffer the system at a physiologically compatible pH. nih.gov This is particularly valuable for creating injectable hydrogels that can undergo a sol-gel transition at body temperature, forming a depot for the sustained release of therapeutic agents. nih.gov The phosphate ions themselves can also play a role in biocompatibility and cellular interactions.

Another niche application lies in the field of catalysis . Modified natural phosphates, including those treated with sodium compounds, have shown potential as solid base catalysts in organic synthesis. researchgate.nettandfonline.com These catalysts are often inexpensive, environmentally benign, and easily separable from the reaction mixture. Research is ongoing to explore the catalytic activity of specifically prepared sodium phosphate materials in a wider range of chemical transformations, such as transesterification reactions for biodiesel production. nih.gov

Deeper Mechanistic Insights into Complex Chemical and Physical Interactions

A fundamental understanding of the interactions of this compound at the molecular level is crucial for optimizing its performance in existing applications and for designing new materials. Advanced computational and spectroscopic techniques are providing unprecedented insights into these complex interactions.

Ab initio molecular dynamics (AIMD) simulations are powerful tools for studying the hydration properties of phosphate ions in aqueous solutions. nii.ac.jpmdpi.com These simulations can reveal the structure and dynamics of the hydration shells around the phosphate anion and the sodium cations, providing a detailed picture of how the seven water molecules in the heptahydrate crystal are arranged and how they interact with the ions. nii.ac.jp Understanding these hydration dynamics is critical for applications where the compound is used in solution, such as in buffer preparation and in biological systems. nii.ac.jp

Raman spectroscopy is another valuable technique for probing the molecular structure of phosphate compounds. Studies on related hydrogen phosphate minerals have demonstrated the ability of Raman spectroscopy to identify the vibrational modes of the HPO₄²⁻ unit and the associated water molecules. nih.gov Future research could apply temperature-dependent Raman spectroscopy to this compound to study phase transitions and the behavior of the water of hydration upon heating. researchgate.net This would provide valuable data for understanding its stability and transformations in various industrial processes.

Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry and the circular economy, significant research efforts are being directed towards developing more sustainable methods for producing and utilizing sodium phosphate.

A key strategy is the recovery of phosphorus from wastewater . Municipal and industrial wastewater are significant sinks for phosphorus, which can be recovered and converted into valuable phosphate products, including sodium phosphate. nih.govnih.govcoftec.ie Technologies such as chemical precipitation, enhanced biological phosphorus removal (EBPR), and struvite crystallization are being developed and optimized to efficiently capture phosphate from waste streams. coftec.iersc.org Recovered phosphorus can then be used as a raw material for the synthesis of sodium phosphate, reducing the reliance on finite phosphate rock reserves. nih.gov

The development of a circular economy for phosphorus also necessitates a thorough understanding of the environmental impact of these new production routes. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. icm.edu.pl Recent LCA studies have begun to compare the environmental footprint of wastewater-derived phosphorus products with conventional phosphate fertilizers. acs.orgnih.gov Future research in this area will be critical for ensuring that the shift towards recycled phosphorus sources results in a net environmental benefit.

Furthermore, in applications such as agriculture, there is a drive to develop controlled-release fertilizers to improve nutrient use efficiency and minimize environmental pollution. While much of the research in this area has focused on nitrogen and other phosphate forms, the principles can be applied to sodium phosphate. nih.gov Encapsulating sodium phosphate in biodegradable polymers or incorporating it into superabsorbent hydrogels are potential strategies to slow down its release in the soil, ensuring that the phosphate is available to plants over a longer period and reducing losses due to leaching. nih.govacs.org

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phosphate dibasic heptahydrate
Reactant of Route 2
Sodium phosphate dibasic heptahydrate

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